N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide
Description
N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a benzyl group, and a pyrrolidinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-2-21(17-22-19(25)16-24-12-6-9-20(24)26)10-13-23(14-11-21)15-18-7-4-3-5-8-18/h3-5,7-8H,2,6,9-17H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTVNRLLBWAKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)CC2=CC=CC=C2)CNC(=O)CN3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The benzyl group is introduced through a benzylation reaction, followed by the formation of the pyrrolidinone moiety. The final step involves the acylation of the piperidine derivative with 2-(2-oxopyrrolidin-1-yl)acetic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide
- N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)propionamide
Uniqueness
N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a piperidine ring, benzyl group, and pyrrolidinone moiety makes it distinct from other similar compounds, potentially offering different reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
